3-(4-chlorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-(4-chlorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFNO4/c1-31-22-11-19-21(12-23(22)32-2)28(13-15-4-3-5-18(27)10-15)14-20(25(19)30)24(29)16-6-8-17(26)9-7-16/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYDPTBHHOFLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a quinoline derivative with 4-chlorobenzoyl chloride, followed by nucleophilic substitution with 3-fluorobenzyl chloride. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to DNA or RNA, interfering with replication or transcription processes .
Comparison with Similar Compounds
Position 1 Substituents
Position 3 Substituents
- Target Compound: 4-chlorobenzoyl.
- Compound : Benzoyl group .
- Lacks the chloro substituent, reducing electron-withdrawing effects and possibly decreasing binding affinity.
- Compound : Benzenesulfonyl group .
- The sulfonyl group is more polar and electron-withdrawing than benzoyl, which may enhance solubility but reduce passive diffusion across membranes.
- Compound: Pyridazine-3-carboxamide .
Methoxy Groups at Positions 6 and 7
All compared compounds retain 6,7-dimethoxy substitutions, which are critical for maintaining the planar quinoline structure and influencing π-π stacking interactions. These groups may also modulate solubility and metabolic stability.
Implications of Substituent Variations
Electronic Effects
Physicochemical Properties
- Compound : Exhibits a melting point of 220.6–222.1°C and a moderate synthesis yield (51.4%), suggesting stable crystalline packing and synthetic feasibility .
- Solubility : The target compound’s 3-fluoro and 4-chloro groups may increase lipophilicity compared to the sulfonyl-containing analog (), which is more polar.
Comparative Data Table
Biological Activity
The compound 3-(4-chlorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a member of the quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C20H19ClF N O3
- Molecular Weight: 373.83 g/mol
- Structure: The compound features a quinoline backbone with a chlorobenzoyl and fluorophenyl substituent, contributing to its unique biological profile.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity: Studies have shown that derivatives of quinoline compounds can inhibit various cancer cell lines. The presence of the chlorobenzoyl group is thought to enhance cytotoxic effects against tumor cells.
- Antimicrobial Properties: Some derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial metabolism.
Antitumor Activity
A study evaluated the cytotoxic effects of various quinoline derivatives, including our compound of interest, against several cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound exhibited significant growth inhibition with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 4.8 |
| A549 | 6.0 |
The structural modifications, particularly the presence of the chlorobenzoyl moiety, were crucial for enhancing antitumor activity .
Antimicrobial Activity
The antimicrobial efficacy was tested against various pathogens using disk diffusion and broth microdilution methods. The compound showed promising results:
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These findings suggest that the compound can be effective against common bacterial infections .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Synthesis: By intercalating into DNA strands or inhibiting topoisomerase enzymes.
- Disruption of Membrane Integrity: Particularly in bacterial cells, leading to cell lysis.
- Modulation of Apoptotic Pathways: Inducing apoptosis in cancer cells through caspase activation.
Case Studies
Several case studies highlight the clinical relevance of compounds similar to our target molecule:
- A clinical trial involving a related quinoline derivative demonstrated significant tumor reduction in patients with advanced solid tumors after a regimen including this class of compounds .
- Another study reported the successful use of a related compound in treating resistant bacterial infections in immunocompromised patients, showcasing its potential as an alternative therapeutic agent .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(4-chlorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one?
Answer: The compound can be synthesized via microwave-assisted cyclization of substituted chalcones using catalysts like InCl₃ (20 mol%) under controlled power (e.g., 360 W for 5 minutes) . Alternatively, acid/base-catalyzed isomerization of 2′-aminochalcones is feasible but requires optimization due to potential side reactions (e.g., use of acetic acid or alkali for regioselective ring closure). Ensure purification via column chromatography and crystallization (e.g., CH₂Cl₂/di-isopropylether) for high-purity yields (>60%) .
Q. How can the compound’s structure be confirmed experimentally?
Answer:
- X-ray crystallography : Resolve the dihedral angles between fused quinoline rings and substituents (e.g., 57.84° between benzene and quinolyl moieties) to confirm stereochemistry .
- NMR spectroscopy : Analyze ¹H and ¹³C signals for substituent-specific shifts (e.g., methoxy groups at δ ~3.8 ppm and fluorophenyl protons at δ ~7.2 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) against theoretical values.
Q. What are the key physicochemical properties to characterize for this compound?
Answer:
- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) to guide formulation for biological assays .
- Stability : Perform accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure .
- Partition coefficient (LogP) : Use shake-flask or HPLC methods to assess hydrophobicity for pharmacokinetic predictions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
Answer:
- Receptor binding assays : Screen against neurotransmitter receptors (e.g., GABAₐ or serotonin receptors) using radioligand displacement assays .
- Molecular docking : Model interactions with binding pockets (e.g., AutoDock Vina) to identify critical substituent contributions (e.g., fluorophenyl’s electronegativity or methoxy’s steric effects) .
- Functional assays : Measure downstream effects (e.g., calcium flux or cAMP levels) in cell lines expressing target receptors .
Q. How should researchers address discrepancies in biological activity data across studies?
Answer:
- Meta-analysis : Aggregate data from independent studies (e.g., IC₅₀ values) and apply statistical models (ANOVA, Tukey’s HSD) to identify outliers .
- Experimental replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
Q. What strategies are recommended for assessing environmental persistence and ecotoxicity?
Answer:
- Environmental fate modeling : Use EPI Suite or ChemSTEER to predict biodegradation half-life and bioaccumulation potential .
- Toxicity assays : Conduct acute/chronic tests on model organisms (e.g., Daphnia magna for LC₅₀; algae for growth inhibition) under OECD guidelines .
- Metabolite identification : Employ LC-HRMS to detect transformation products in simulated environmental matrices (soil, water) .
Methodological Considerations
Q. How to design a robust dose-response study for in vitro efficacy?
Answer:
- Dose range : Use 10-fold serial dilutions (e.g., 1 nM–100 µM) with triplicate wells per concentration .
- Controls : Include vehicle (DMSO <0.1%), positive (reference inhibitor), and negative (untreated cells) controls .
- Data normalization : Express results as % inhibition relative to controls and fit sigmoidal curves (Hill equation) for EC₅₀ calculation .
Q. What analytical techniques are optimal for quantifying the compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water) for sensitivity (LOQ <1 ng/mL) .
- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (HLB cartridges) to minimize matrix effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
